N-(2,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
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Description
N-(2,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C29H28N4O3 and its molecular weight is 480.568. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The compound N-(2,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide belongs to the class of 5H-pyrimido[5,4-b]indole derivatives, which are synthesized from reactions involving methyl 3-amino-1H-indole-2-carboxylates with various reactants, leading to diverse molecular structures (Shestakov et al., 2009).
- Detailed structural analysis of related compounds, such as 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, has been conducted using X-ray crystallography, revealing specific spatial arrangements and molecular interactions (Ivashchenko et al., 2019).
Biological Activity and Applications
- Certain derivatives of 5H-pyrimido[5,4-b]indole have demonstrated potential as anti-inflammatory and analgesic agents, highlighting their relevance in medicinal chemistry and therapeutic applications (Abu‐Hashem et al., 2020).
- Some compounds in this class have shown antibacterial and antifungal properties, suggesting their utility in addressing various microbial infections (Debnath & Ganguly, 2015).
- Specific acetamide derivatives related to this compound have been investigated for their antiallergic properties, further broadening the scope of their pharmacological applications (Menciu et al., 1999).
Chemical Synthesis and Modification
- The chemical synthesis and modifications of related compounds involve various reactions, such as the Heck cyclization process, highlighting the diverse synthetic routes available for these types of molecules (Skladchikov et al., 2013).
- Efforts in the synthesis of novel heterocyclic compounds derived from related structures have also been explored, indicating the potential for creating a wide array of derivatives with varying biological activities (Bekircan et al., 2015).
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-18-6-12-25-23(13-18)27-28(33(25)16-26(34)31-24-14-19(2)5-7-20(24)3)29(35)32(17-30-27)15-21-8-10-22(36-4)11-9-21/h5-14,17H,15-16H2,1-4H3,(H,31,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFRBXPGGPOHRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=C(C=CC(=C5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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